molecular formula C15H18N2O2S B2569589 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1234984-07-6

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2569589
CAS No.: 1234984-07-6
M. Wt: 290.38
InChI Key: JUFMSXITKZXFGK-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a high-purity synthetic compound intended for research applications. This acetamide derivative features a distinct molecular architecture, incorporating a 2,4-dimethylthiazole moiety linked to a 2-methoxybenzyl group. The thiazole ring is a privileged scaffold in medicinal chemistry, frequently employed in the design and synthesis of novel bioactive molecules for basic research . The structural combination present in this compound suggests potential as a key intermediate or a subject of investigation in several research areas. It may be utilized as a building block in the synthesis of more complex chemical libraries for high-throughput screening against various biological targets . Researchers might also explore its potential as a ligand for protein binding sites or investigate its intrinsic properties in structural-activity relationship (SAR) studies, given the known research applications of analogous thiazole-acetamide hybrids . The mechanism of action for this specific compound is not predefined and is entirely dependent on the context of the researcher's experimental design. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-15(18)16-9-12-6-4-5-7-13(12)19-3/h4-7H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFMSXITKZXFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Acetamide Formation: The acetamide moiety is formed by reacting the thiazole intermediate with acetic anhydride or acetyl chloride.

    Methoxyphenyl Group Attachment: The final step involves the attachment of the methoxyphenyl group through a nucleophilic substitution reaction, where the methoxyphenylmethyl chloride reacts with the thiazole-acetamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of novel thiazole derivatives that demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The most promising compounds showed IC50 values indicating effective inhibition of cell proliferation .

CompoundCell Line TestedIC50 Value (µM)
19A54923.30 ± 0.35
19NIH/3T3>1000

Neuroprotective Effects

Recent findings suggest that thiazole derivatives can ameliorate conditions related to neurodegenerative diseases, such as Alzheimer's disease. These compounds are believed to inhibit key pathological processes, including amyloid-beta aggregation and cholinesterase activity. Thiazole-based compounds have shown multitarget effects at micromolar concentrations, making them potential candidates for developing anti-Alzheimer drugs .

Synthesis and Structural Variations

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the reaction of thiazole derivatives with acetamides under specific conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity.

General Synthetic Methodology

A common synthetic approach includes:

  • Formation of Thiazole Ring : Utilizing precursors such as 2-amino-4-methylthiazole.
  • Acylation Reaction : Reacting the thiazole with an appropriate acyl chloride or anhydride.
  • Final Modification : Introducing the methoxyphenyl group through nucleophilic substitution or other coupling reactions.

Biological Mechanisms

The biological mechanisms underpinning the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit enzymes involved in cancer progression and neurodegeneration.
  • Induction of Apoptosis : Certain thiazoles have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives in clinical and preclinical settings:

Case Study: Anticancer Activity

In a comparative study involving multiple thiazole analogs, researchers found that specific substitutions on the thiazole ring significantly influenced anticancer activity against glioblastoma and melanoma cell lines . The presence of electron-withdrawing groups enhanced potency.

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of thiazole compounds in models of Alzheimer's disease, demonstrating significant reductions in amyloid plaque formation and improved cognitive function in treated animals .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Benzyl Group

Replacement of 2-Methoxyphenyl with Thiophene ()

The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(thiophen-2-yl)methyl]acetamide (CAS: 1235355-79-9) replaces the 2-methoxybenzyl group with a thiophene-methyl moiety. Key differences include:

  • Molecular Weight : 266.38 g/mol (vs. ~295.38 g/mol for the target compound).
  • Electronic Effects : Thiophene’s electron-rich sulfur atom may enhance π-stacking interactions compared to the electron-donating methoxy group in the target compound.
  • Lipophilicity : Thiophene’s lower polarity could increase membrane permeability but reduce solubility in aqueous media .
Substituted Benzothiazoles ()

Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide feature a benzothiazole core with a trifluoromethyl group. The CF₃ group:

  • Enhances binding affinity to hydrophobic pockets in biological targets compared to the dimethylthiazole in the target compound .

Modifications to the Thiazole Core

Triazole-Incorporating Analogs ()

Compounds such as 9a–9e (e.g., 9c : bromophenyl-substituted thiazole-triazole acetamide) replace the dimethylthiazole with triazole-thiazole hybrids . Key distinctions:

  • Bioactivity : Bromine in 9c may improve halogen bonding in target proteins (e.g., enzymes or receptors), as suggested by molecular docking studies .
  • Solubility : Polar triazole rings could enhance aqueous solubility compared to the dimethylthiazole core.
Thiazolidinone Derivatives ()

Thiazolidinone-based analogs (e.g., 3c-I/3c-A in ) exhibit tautomerism between imino and amino forms, which may influence reactivity and pharmacokinetics.

Functional Group Additions

Sulfur-Containing Moieties ()
  • Thiadiazole derivatives (): Substitution with a thiadiazole ring (e.g., 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ) increases hydrogen-bonding capacity due to additional sulfur and nitrogen atoms .

Biological Activity

The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and efficacy.

Chemical Structure

The chemical structure of the compound is characterized by a thiazole ring linked to an acetamide moiety with a methoxyphenyl substituent. Its molecular formula is C16H17N3OSC_{16}H_{17}N_{3}OS.

Biological Activity Overview

Research indicates that compounds with thiazole rings often exhibit significant biological activities, including anticancer and antimicrobial effects. The specific compound under consideration has shown promise in several studies:

  • Anticancer Activity :
    • Mechanism : The compound inhibits cellular CDK9-mediated RNA polymerase II transcription, thereby reducing the expression of anti-apoptotic proteins like Mcl-1, which is critical in cancer cell survival .
    • Efficacy : In vitro studies have demonstrated that thiazole derivatives can exhibit low micromolar IC50 values against various cancer cell lines. For instance, derivatives similar to the compound have shown IC50 values ranging from 1.7 to 38 nM against human cancer cell lines such as MCF-7 and A549 .
  • Antimicrobial Activity :
    • Broad Spectrum : Compounds containing thiazole moieties have been reported to possess antimicrobial properties against a range of pathogens. The specific compound's activity against bacterial strains remains to be fully elucidated but aligns with the general trend observed in thiazole-containing compounds .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

  • Substituents at the C2 and C5 positions of the thiazole ring significantly affect potency. For example, the presence of methyl or methoxy groups can enhance antiproliferative activity .
  • The nature of the substituent at the N-position also plays a crucial role in modulating activity against cancer cells.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (nM)Mechanism of Action
AnticancerMCF-71.7 - 38Inhibition of CDK9-mediated transcription
AnticancerA54915 - 100Reduction of Mcl-1 anti-apoptotic protein levels
AntimicrobialVariousTBDDisruption of microbial cell integrity

Case Studies

  • Study on Antiproliferative Effects :
    A study evaluated a series of thiazole derivatives for their antiproliferative effects across multiple human cancer cell lines. The results indicated that modifications at the C2 position significantly influenced activity, with certain derivatives achieving IC50 values in the low nanomolar range against MCF-7 cells, demonstrating superior potency compared to standard treatments like doxorubicin .
  • Mechanistic Insights :
    Another investigation focused on the mechanism by which these compounds exert their effects, revealing that they could modulate key signaling pathways involved in cell cycle regulation and apoptosis, further supporting their potential as therapeutic agents .

Q & A

Q. Recommended Workflow :

Re-synthesize the compound under standardized conditions .

Characterize purity rigorously (HPLC ≥95%) .

Test in parallel with positive/negative controls under identical assay parameters .

What strategies improve the pharmacokinetic properties of this acetamide derivative?

Q. Advanced (Drug Optimization)

  • Solubility Enhancement : Introduce ionizable groups (e.g., -COOH) or formulate as a salt (e.g., hydrochloride) .
  • Metabolic Stability : Replace labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation .
  • Permeability : Use logP calculations (CLOGP) to balance lipophilicity (target: 2–3) and conduct Caco-2 assays for absorption prediction .

How can computational methods aid in target identification for this compound?

Q. Advanced (Bioinformatics)

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., chemokine receptors) .
  • MD Simulations : Model ligand-receptor dynamics to assess binding stability (e.g., RMSD <2 Å over 100 ns) .
  • QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity .

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